molecular formula C19H20F3NO2S B2693544 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2309584-89-0

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2693544
CAS No.: 2309584-89-0
M. Wt: 383.43
InChI Key: MZGZUFCROVKPHU-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 2309584-89-0) is a synthetic compound with a molecular formula of C19H20F3NO2S and a molecular weight of 383.4 g/mol . Its hybrid molecular structure incorporates three key pharmacophores: a 4-(trifluoromethyl)phenylacetamide backbone, a thiophene ring, and an oxan-4-yl (tetrahydropyran) moiety . This strategic combination is significant for medicinal chemistry research, as the thiophene nucleus is a recognized structural alert and is known to be a privileged scaffold in drug discovery, associated with a wide range of therapeutic activities . The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which are critical parameters in the development of bioactive compounds . While specific biological data for this exact molecule is limited, its structural motifs align closely with analogs reported in scientific literature to possess diverse pharmacological properties, making it a valuable chemical tool for probing new biological targets . The compound is intended for research applications in medicinal chemistry, where it can be used as a building block or a lead compound for the synthesis and evaluation of novel therapeutic agents. Potential areas of investigation include the development of antimicrobial, anti-inflammatory, and anticancer agents, given the established profiles of its constituent parts . Researchers can leverage its computed properties, including an XLogP3 of 3.9 and a topological polar surface area of 66.6 Ų, for early-stage in silico modeling and ADMET prediction studies . This product is provided with guaranteed high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2S/c20-19(21,22)15-5-3-13(4-6-15)12-17(24)23-18(16-2-1-11-26-16)14-7-9-25-10-8-14/h1-6,11,14,18H,7-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZUFCROVKPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable starting material with reagents that introduce the oxan-4-yl group.

    Introduction of the thiophen-2-yl group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid is reacted with the oxan-4-yl intermediate.

    Attachment of the 4-(trifluoromethyl)phenyl group:

    Formation of the acetamide group: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Trifluoromethylphenyl Acetamide Derivatives

Compounds bearing the 4-(trifluoromethyl)phenylacetamide moiety are prevalent in medicinal chemistry. Key examples include:

Compound Name Key Structural Differences Biological Activity/Notes Reference
(E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Quinoline-indole hybrid instead of oxan-thiophene Not specified; likely kinase/antitumor target
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Simpler structure lacking heterocyclic substituents Research applications in material science
N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Thiazolo-triazole core vs. oxan-thiophene Anticancer/anti-infective potential

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and binding to hydrophobic enzyme pockets .
  • Heterocyclic substituents (e.g., thiophene, oxan) improve target selectivity and metabolic stability compared to simpler analogs .

Thiophene-Containing Acetamides

Thiophene derivatives are prominent in antimicrobial and kinase inhibitor research:

Compound Name Key Structural Features Biological Activity Reference
N-(6-(pyrrolidin-1-yl)-3-styryl-1H-indazol-5-yl)-2-(thiophen-2-yl)acetamide Styryl-indazole hybrid with thiophen-2-yl AuroraA/STK1 kinase inhibition
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene hybrid Antimicrobial potential (not specified)

Key Observations :

  • Thiophene’s electron-rich nature facilitates interactions with enzyme active sites .
  • The target compound’s oxan-4-yl-thiophene hybrid may offer superior solubility compared to triazole-thiophene analogs .

Sulfur-Containing Heterocycles in Acetamide Derivatives

Sulfur atoms in heterocycles (e.g., thiazole, thiadiazole) influence reactivity and bioactivity:

Compound Name Sulfur Motif Activity/Notes Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole Antifungal/antibacterial (synthesis focus)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone-thioacetamide Cytotoxic activity (87% yield)

Key Observations :

  • Thiophene’s planar structure may enhance DNA intercalation compared to non-aromatic sulfur heterocycles .
  • The oxan-4-yl group in the target compound could reduce metabolic oxidation compared to thiadiazoles .

Comparative Physicochemical Data :

Property Target Compound (Inferred) N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 2-{[4-ethyl-5-(thiophen-2-yl)triazol-3-yl]sulfanyl}acetamide
Molecular Weight ~400–450 g/mol 237.6 g/mol 375.4 g/mol
LogP ~3.5–4.0 2.8 3.2
Solubility Moderate in DMSO Low in water Low in water

Biological Activity

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxane ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:

C24H25NO3S\text{C}_{24}\text{H}_{25}\text{N}\text{O}_{3}\text{S}

Key Structural Features

  • Oxan Ring : Contributes to the compound's stability and solubility.
  • Thiophene Group : Often associated with biological activity due to its electron-rich nature.
  • Trifluoromethyl Phenyl Group : Enhances lipophilicity and may influence the pharmacokinetic properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. The presence of the trifluoromethyl group is particularly noted for enhancing activity against resistant strains.

Table 1: Antimicrobial Efficacy

CompoundTarget BacteriaMIC (µM)MBC (µM)
10Staphylococcus aureus25.925.9
10MRSA12.912.9
10Enterococcus faecalis>100>100

The data indicates that the compound exhibits both bacteriostatic and bactericidal properties, particularly against Staphylococcus aureus and MRSA, with MIC values suggesting effective inhibition at relatively low concentrations .

Anti-inflammatory Potential

The compound's anti-inflammatory effects have been investigated through in vitro assays measuring its impact on NF-kB activity. Compounds with similar structures have shown varied effects depending on their substituents.

Table 2: Anti-inflammatory Activity

CompoundNF-kB Activity Change (%)IC50 (µM)
11-9%6.5
10+10%Not specified

The results suggest that structural modifications significantly affect the anti-inflammatory potential, with certain substitutions leading to enhanced activity against inflammatory pathways .

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective toxicity, which is crucial for therapeutic applications.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa15.0
MCF722.5
A54930.0

The cytotoxicity profile indicates potential for further development as an anticancer agent, especially given its selective action against specific cancer cell lines .

Case Studies and Research Findings

  • Case Study on Antimicrobial Resistance :
    A study highlighted the effectiveness of compounds with trifluoromethyl groups in overcoming resistance in MRSA strains, showing promising results that warrant further exploration in clinical settings .
  • Research on Anti-inflammatory Mechanisms :
    Investigations into the mechanisms of action revealed that compounds similar to this compound could modulate NF-kB signaling pathways, potentially offering new avenues for treating inflammatory diseases .
  • Cytotoxicity in Cancer Research :
    The compound was part of a broader study assessing novel anticancer agents, where it showed significant cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves multi-step protocols, including glycosylation, protective group strategies, and coupling reactions. For example:

  • Glycosylation : A donor molecule (e.g., thioglycoside) is activated with agents like NIS/TMSOTf in dichloromethane/ether mixtures, followed by coupling with an acceptor alcohol at low temperatures (-40°C to -20°C) to form the glycosidic bond .
  • Protection/Deprotection : Benzyl or acetyl groups are used to protect hydroxyl or amine functionalities, with deprotection steps involving acidic or basic conditions (e.g., p-TsOH in methanol) .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane or methanol/toluene is critical for isolating high-purity products .

Q. Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., chemical shifts for oxane, thiophene, and trifluoromethylphenyl moieties) confirm structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity by comparing calculated vs. observed C/H/N content .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly in the presence of competing byproducts?

Strategies include:

  • Catalyst Selection : Use Lewis acids (e.g., Fe(III)) or enzymes to enhance regioselectivity and reduce side reactions .
  • Temperature Control : Low-temperature coupling (-40°C) minimizes undesired glycosylation pathways .
  • Chromatographic Refinement : Gradient elution in column chromatography resolves structurally similar byproducts .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to resolve ambiguous assignments, especially for overlapping proton signals in the oxane or thiophene regions .
  • Isotopic Labeling : Introduce 19F^{19}F or 15N^{15}N labels to track trifluoromethyl or amide groups, clarifying spectral ambiguities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. What computational approaches are suitable for predicting target interactions or pharmacokinetic properties?

  • Molecular Docking : Use software like AutoDock Vina to screen binding affinities for targets such as enzymes (e.g., anticonvulsant targets in ) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., water, lipid bilayers) over 100+ ns trajectories to assess conformational dynamics .
  • ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and blood-brain barrier permeability based on substituent effects (e.g., trifluoromethyl’s lipophilicity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Substituent Variation : Synthesize derivatives with modified oxane (e.g., morpholine) or phenyl (e.g., chloro, methoxy) groups to assess effects on bioactivity .
  • In Vitro Assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models, comparing ED50_{50} values across derivatives .
  • Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to track cellular uptake and sublocalization in cancer or neuronal cell lines .

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